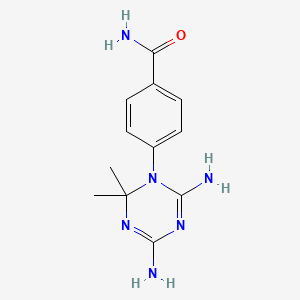

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide

Description

Properties

CAS No. |

87871-34-9 |

|---|---|

Molecular Formula |

C12H16N6O |

Molecular Weight |

260.30 g/mol |

IUPAC Name |

4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide |

InChI |

InChI=1S/C12H16N6O/c1-12(2)17-10(14)16-11(15)18(12)8-5-3-7(4-6-8)9(13)19/h3-6H,1-2H3,(H2,13,19)(H4,14,15,16,17) |

InChI Key |

MCGQISHBXJFQSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)N)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave irradiation can be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazine ring.

Scientific Research Applications

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide and analogous compounds:

Detailed Research Findings

Antifungal Activity of Oxadiazole Derivatives (LMM5/LMM11)

LMM11 demonstrated superior activity against Candida albicans compared to fluconazole, with a 90% inhibition rate at 32 µg/mL. The cyclohexyl-ethyl group in LMM11 likely enhances membrane permeability, contributing to its efficacy .

DHFR Inhibition by NSC120927

NSC120927, a sulfonyl fluoride derivative, inhibited E. coli DHFR with an IC₅₀ of 0.8 µM, outperforming trimethoprim. Molecular docking revealed that the sulfonyl fluoride group forms hydrogen bonds with DHFR’s active site, while the alkyl linker improves binding affinity .

Anticancer Activity of Triazine-Sulfonamide Hybrids

Compound 5a exhibited cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to the sulfonamide group’s ability to disrupt folate metabolism. Structural analogs without the sulfonamide showed reduced activity, highlighting its importance .

Impact of Substituent Position

The 3-substituted benzoic acid isomer () displayed lower solubility than the 4-substituted benzamide derivative, underscoring the role of substitution patterns in pharmacokinetics .

Biological Activity

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings. The focus will be on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 276.76 g/mol

- CAS Number : 77113-77-0

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 0.25 µg/mL | |

| Candida albicans | 2.0 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes in microbial metabolism. Molecular docking studies have suggested that this compound binds effectively to the active sites of enzymes crucial for bacterial cell wall synthesis and metabolic pathways.

Key Enzymatic Targets:

- Dihydrofolate Reductase (DHFR) : Inhibition disrupts folate metabolism essential for nucleic acid synthesis.

- Enoyl-acyl carrier protein reductase (InhA) : Critical in mycolic acid biosynthesis in Mycobacterium species .

Case Studies

Several studies have highlighted the effectiveness of benzamide derivatives in treating infections caused by resistant strains of bacteria.

Case Study 1: Treatment of Tuberculosis

A study demonstrated that derivatives similar to this compound showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited a significant reduction in bacterial load in animal models when administered at sub-MIC concentrations .

Case Study 2: Efficacy Against Staphylococcus aureus

Research conducted on various benzamide derivatives indicated that those containing the triazine moiety had enhanced activity against Staphylococcus aureus strains resistant to methicillin (MRSA). The compound was shown to disrupt biofilm formation and enhance susceptibility to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide?

- Answer : The compound can be synthesized via nucleophilic substitution reactions involving triazine precursors. For example, substituted benzaldehyde derivatives can react with triazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Triazine cores often undergo amino group substitutions under mild conditions, as demonstrated in analogous syntheses of 4,6-dichloro-1,3,5-triazin-2-yl derivatives .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups and substituent positions. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Crystallographic studies, such as X-ray diffraction, are recommended for resolving steric effects from the dimethyl groups on the triazine ring, as seen in structurally similar benzamide-triazine hybrids .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

- Answer : The benzamide moiety enhances hydrophilicity, but the dimethyl-triazine group may reduce solubility in polar solvents. Pre-formulation studies using pH-dependent solubility assays (e.g., shake-flask method) are advised. Hydrochloride salt formation, as observed in related benzenesulfonamide derivatives, can improve aqueous solubility for biological testing .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triazine ring in nucleophilic substitution reactions?

- Answer : The electron-deficient nature of the 1,3,5-triazine ring facilitates nucleophilic attack at the C-2 and C-4 positions. Kinetic studies using Density Functional Theory (DFT) calculations suggest that steric hindrance from the dimethyl groups slows substitution rates compared to non-methylated analogs. This is critical for optimizing reaction conditions to avoid side products .

Q. How does thermal stability impact the compound’s suitability for high-temperature applications?

- Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that the dimethyl groups enhance thermal stability by reducing ring strain. However, prolonged exposure to temperatures >200°C may degrade the benzamide linkage, as observed in structurally related triazine-based polymers .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is essential. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or protein binding. Standardizing assay buffers (e.g., pH 7.4 PBS) and using reference compounds with known activity profiles can mitigate variability .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding affinities to enzymes or receptors. The benzamide group often participates in hydrogen bonding with active-site residues, while the triazine ring may engage in π-π stacking, as modeled in analogous kinase inhibitors .

Q. What analytical workflows are recommended for detecting degradation products under oxidative stress?

- Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can identify oxidative byproducts (e.g., N-oxide formation on the triazine ring). Accelerated stability studies (40°C/75% RH) coupled with forced degradation (H₂O₂ exposure) provide kinetic data for shelf-life predictions .

Methodological Tables

Table 1 : Key Synthetic Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | Glacial acetic acid | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4–6 hours |

Table 2 : Stability Data Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 40°C/75% RH | Hydrolysis of benzamide | 28 days |

| 0.1 M H₂O₂ (pH 7.4) | Triazine N-oxidation | 6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.